4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE
Description
4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is a synthetic organic compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a chlorophenyl group and two methoxy groups attached to the quinolinone core. Quinolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Properties
IUPAC Name |
4-(4-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-15-7-13-12(10-3-5-11(18)6-4-10)8-17(20)19-14(13)9-16(15)22-2/h3-7,9,12H,8H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DALMBCMCXHBFKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(CC(=O)N2)C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 2,3-dimethoxybenzaldehyde, and aniline.
Condensation Reaction: The first step involves the condensation of 4-chlorobenzaldehyde with aniline in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with 2,3-dimethoxybenzaldehyde in the presence of a base to form the quinolinone core.
Reduction: The final step involves the reduction of the quinolinone core to obtain this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.
Reduction: Reduction reactions can further modify the quinolinone core, leading to the formation of dihydroquinolinone derivatives.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinolinone derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other quinolinone derivatives.
Biology: It has been investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: The compound shows promise as a therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors involved in key biological processes, such as DNA replication and protein synthesis.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1,2-dihydroquinolin-2-one: A similar compound with a different substitution pattern on the quinolinone core.
6,7-dimethoxy-4-phenylquinolin-2-one: Another derivative with methoxy groups and a phenyl group attached to the quinolinone core.
Uniqueness
4-(4-CHLOROPHENYL)-6,7-DIMETHOXY-1,2,3,4-TETRAHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinolinone derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
